molecular formula C8H20N2O5 B14170486 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72828-37-6

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B14170486
CAS No.: 72828-37-6
M. Wt: 224.26 g/mol
InChI Key: XAEBXRXAOJUGOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction[2][2].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The industrial process ensures high yield and purity of the final product, making it suitable for various applications in research and industry[2][2].

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This buffering action is crucial in biochemical and molecular biology experiments where enzyme activity is pH-dependent. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain enzyme activity and stability in various biochemical and molecular biology applications. Its ability to act as a buffer in a wide pH range makes it particularly valuable in research and industrial settings .

Properties

CAS No.

72828-37-6

Molecular Formula

C8H20N2O5

Molecular Weight

224.26 g/mol

IUPAC Name

2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5)

InChI Key

XAEBXRXAOJUGOF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)N

Related CAS

72906-06-0
104912-84-7
97766-41-1
72906-05-9

Origin of Product

United States

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